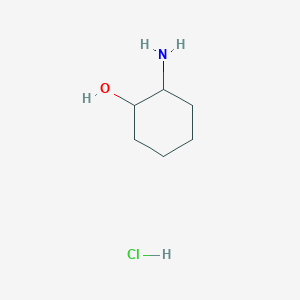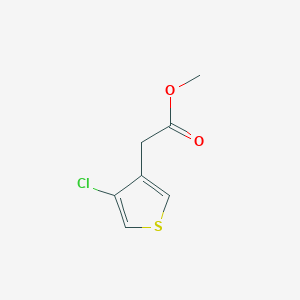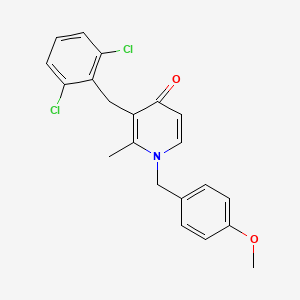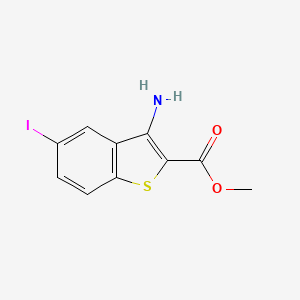
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide, commonly known as HMPA, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, viscous liquid with a faint odor and is highly soluble in water, alcohols, and ethers. HMPA is used in a variety of chemical reactions due to its unique properties, including its ability to solvate cations and stabilize anions.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide involves the reaction of 2,2-diphenylacetic acid with 2-methyl-2-propanol and hydroxylamine hydrochloride.
Starting Materials
2,2-diphenylacetic acid, 2-methyl-2-propanol, hydroxylamine hydrochloride
Reaction
Step 1: Dissolve 2,2-diphenylacetic acid (1.0 g) in dry dichloromethane (10 mL) in a round-bottom flask., Step 2: Add 2-methyl-2-propanol (1.2 mL) and DCC (1.2 g) to the flask and stir the mixture for 2 hours at room temperature., Step 3: Add hydroxylamine hydrochloride (1.0 g) to the reaction mixture and stir for an additional 2 hours., Step 4: Filter the reaction mixture and wash the solid with cold water., Step 5: Recrystallize the product from ethanol to obtain N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide as a white solid (yield: 80%).
Mécanisme D'action
HMPA is a polar aprotic solvent, meaning that it can solvate cations without interfering with their reactivity. It stabilizes anions by forming hydrogen bonds with them, which can increase their reactivity. HMPA can also solvate polar molecules, making them more soluble in nonpolar solvents.
Effets Biochimiques Et Physiologiques
HMPA has been shown to have low toxicity in animal studies, with no observed adverse effects at concentrations up to 1.5 g/kg. It is rapidly metabolized in the liver and excreted in the urine. However, HMPA has been shown to have some mutagenic effects in bacterial and mammalian cells at high concentrations.
Avantages Et Limitations Des Expériences En Laboratoire
HMPA has several advantages as a solvent in chemical reactions, including its ability to solvate cations and stabilize anions, as well as its high solubility in water and organic solvents. However, it has some limitations, including its high cost and its potential to interfere with some reactions, such as nucleophilic substitutions and carbonyl additions.
Orientations Futures
There are several potential future directions for research on HMPA, including its use as a solvent in new chemical reactions, its potential as a co-solvent in green chemistry applications, and its potential as a stabilizer for reactive intermediates in organic synthesis. Additionally, further research is needed to fully understand the mutagenic effects of HMPA and its potential impact on human health and the environment.
Applications De Recherche Scientifique
HMPA has been widely used as a solvent in a variety of chemical reactions, including Grignard reactions, Friedel-Crafts reactions, and reductions with lithium aluminum hydride. It has also been used as a co-solvent in polymerization reactions, as well as in the preparation of organometallic compounds.
Propriétés
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-18(2,13-20)19-17(21)16(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12,16,20H,13H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWOABZPNLMJJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2,2-diphenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2541347.png)

![5-[(3As,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine;hydrochloride](/img/structure/B2541351.png)

![(1R,2R,6S,7S)-2-Methyl-4-azatricyclo[5.2.1.02,6]decane;hydrochloride](/img/structure/B2541353.png)
![4-[(E)-2-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]ethenyl]pyridine](/img/structure/B2541355.png)
![(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)(morpholino)methanone](/img/structure/B2541357.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)acetamide](/img/structure/B2541358.png)
![3-(Propan-2-yl)-6-(pyridin-4-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2541360.png)

![N-(2-Cyano-3-methylbutan-2-yl)-2-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2541362.png)

![2-[(3-Chlorobenzyl)oxy]-1-ethanol](/img/structure/B2541367.png)
